molecular formula C20H24ClN3O B5322464 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide

2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B5322464
M. Wt: 357.9 g/mol
InChI Key: BXZNKNLCHCOGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic properties. BPCA is a piperazine derivative that has been shown to have a variety of biological activities, including antipsychotic, antidepressant, and analgesic effects. The purpose of

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to several receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α2 receptors. By binding to these receptors, this compound can modulate the release of neurotransmitters and affect their activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.

Future Directions

There are several potential future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with benzylamine, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified by recrystallization. The synthesis of this compound has been well-established in the literature, and several variations of the method have been reported.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is in the treatment of schizophrenia. Studies have shown that this compound has antipsychotic effects in animal models, and it has been suggested that it may be a useful alternative to current antipsychotic medications.
In addition to its antipsychotic effects, this compound has also been shown to have antidepressant and analgesic properties. Studies have demonstrated that this compound can increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and pain perception.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-16-13-18(21)7-8-19(16)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZNKNLCHCOGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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